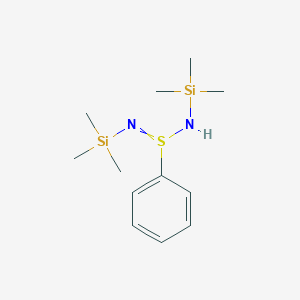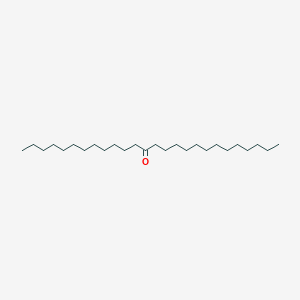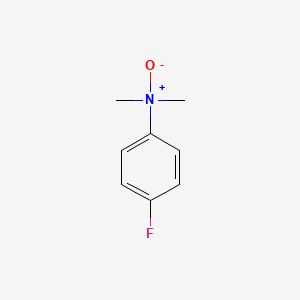
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-alanyl-L-prolylglycyl-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-alanyl-L-prolylglycyl-L-serine is a complex peptide compound It is composed of multiple amino acids, including L-ornithine, L-proline, L-alanine, glycine, and L-serine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-alanyl-L-prolylglycyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity. Industrial processes often incorporate automated synthesizers to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-alanyl-L-prolylglycyl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds or other oxidized functional groups.
Substitution: Nucleophilic substitution reactions can modify the peptide backbone or side chains.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfonic acids, while reduction can restore thiol groups from disulfides.
Wissenschaftliche Forschungsanwendungen
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-alanyl-L-prolylglycyl-L-serine has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies and for developing new synthetic methodologies.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-alanyl-L-prolylglycyl-L-serine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, such as enzyme activity or receptor binding. The exact mechanism depends on the context of its application, whether in therapeutic settings or biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-tryptophylglycine
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-alanyl-L-prolylglycyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Eigenschaften
CAS-Nummer |
157414-49-8 |
|---|---|
Molekularformel |
C24H41N9O8 |
Molekulargewicht |
583.6 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C24H41N9O8/c1-13(30-20(37)17-7-4-10-33(17)22(39)14(25)5-2-8-28-24(26)27)21(38)32-9-3-6-16(32)19(36)29-11-18(35)31-15(12-34)23(40)41/h13-17,34H,2-12,25H2,1H3,(H,29,36)(H,30,37)(H,31,35)(H,40,41)(H4,26,27,28)/t13-,14-,15-,16-,17-/m0/s1 |
InChI-Schlüssel |
RWKAUZYNJYPTRW-WOYTXXSLSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N |
Kanonische SMILES |
CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene](/img/structure/B14280634.png)


![tert-Butyl(dimethyl)[(3-methylbut-3-en-2-yl)oxy]silane](/img/structure/B14280655.png)

![2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14280663.png)
![[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol](/img/structure/B14280667.png)

![Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester](/img/structure/B14280678.png)
![Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]-](/img/structure/B14280679.png)




